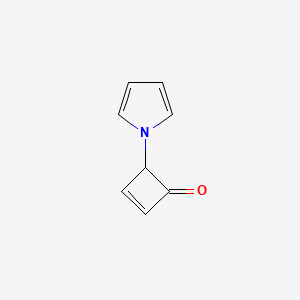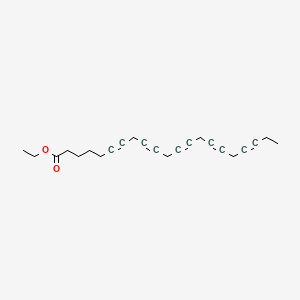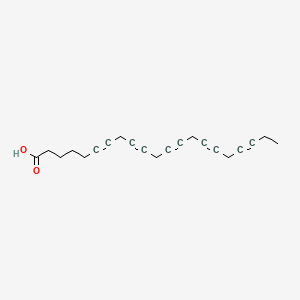
3-Fluoroephedrine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoroephedrine-d3 is a biochemical used for proteomics research . It has a molecular formula of C10H11D3FNO and a molecular weight of 186.24 . It is a stable isotope labelled compound .
Molecular Structure Analysis
The molecular structure of 3-Fluoroephedrine-d3 is represented by the formula C10H11D3FNO . The presence of the deuterium (D3) indicates that it is a deuterated compound, which means that some or all of the hydrogen atoms (H) in the molecule have been replaced with deuterium (D), a heavier isotope of hydrogen.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoroephedrine-d3 include its molecular formula (C10H11D3FNO) and molecular weight (186.24) . More specific properties such as melting point, boiling point, and solubility were not found in the available sources.properties
CAS RN |
1797832-57-5 |
|---|---|
Product Name |
3-Fluoroephedrine-d3 |
Molecular Formula |
C10H14FNO |
Molecular Weight |
183.226 |
IUPAC Name |
(1S,2R)-1-(3-fluorophenyl)-2-(methylamino)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,10,12-13H,1-2H3/t7-,10-/m1/s1 |
InChI Key |
DGHFNCMIOMIHDW-GMSGAONNSA-N |
SMILES |
CC(C(C1=CC(=CC=C1)F)O)NC |
synonyms |
3-Fluoro-α-[1-(methylamino)ethyl]-benzenemethanol-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Allyl-1H-benzo[d]imidazole](/img/structure/B582632.png)




![(1S)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B582643.png)
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B582651.png)
![(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanol](/img/structure/B582653.png)